molecular formula C10H15IN2 B11784876 1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole

1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole

Cat. No.: B11784876
M. Wt: 290.14 g/mol
InChI Key: KSZWTKGNHXJHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a unique combination of ethyl, iodo, isopropyl, and vinyl groups attached to the pyrazole ring, making it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by iodination and subsequent alkylation to introduce the ethyl and isopropyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole stands out due to its combination of substituents, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

5-ethenyl-1-ethyl-4-iodo-3-propan-2-ylpyrazole

InChI

InChI=1S/C10H15IN2/c1-5-8-9(11)10(7(3)4)12-13(8)6-2/h5,7H,1,6H2,2-4H3

InChI Key

KSZWTKGNHXJHHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(C)C)I)C=C

Origin of Product

United States

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